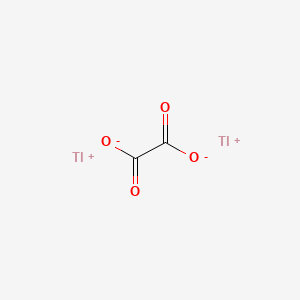
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of ethynyl, fluoro, and trifluoroethoxy functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of a fluoro group to the benzene ring.
Ethynylation: Addition of an ethynyl group through a coupling reaction.
Trifluoroethoxylation: Introduction of the trifluoroethoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the ethynyl group to a carbonyl group.
Reduction: Reduction of the fluoro group to a hydrogen atom.
Substitution: Replacement of the trifluoroethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde.
Reduction: Formation of 4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene.
Substitution: Formation of 4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and fluoro groups can participate in various binding interactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene: Unique due to the combination of ethynyl, fluoro, and trifluoroethoxy groups.
This compound derivatives: Compounds with similar structures but different substituents.
Eigenschaften
Molekularformel |
C10H6F4O |
|---|---|
Molekulargewicht |
218.15 g/mol |
IUPAC-Name |
4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H6F4O/c1-2-7-3-4-9(8(11)5-7)15-6-10(12,13)14/h1,3-5H,6H2 |
InChI-Schlüssel |
YEVRRYFDYPLPLC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)OCC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)



![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)


![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)

![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)

